molecular formula C11H18BNO3 B8187849 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole

Cat. No.: B8187849
M. Wt: 223.08 g/mol
InChI Key: BVMHHXHZIVLJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole is a heterocyclic organoboron compound featuring an oxazole core substituted with methyl groups at positions 2 and 4 and a pinacol boronate ester (dioxaborolane) at position 4. The dioxaborolane moiety renders the compound highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry . The methyl substituents enhance steric bulk and may improve solubility in organic solvents compared to non-methylated analogs .

Properties

IUPAC Name

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3/c1-7-9(14-8(2)13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMHHXHZIVLJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole typically involves the reaction of 2,4-dimethylthiazole with boron-based reagents. The process often includes steps such as:

  • Formation of the dioxaborolane: This is achieved by reacting boronic acid derivatives with alcohols under acidic conditions.
  • Cyclization to form oxazole: The oxazole ring is formed through cyclization reactions involving appropriate precursors.

Anticancer Properties

Research indicates that compounds similar to 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole exhibit significant anticancer activity. For instance:

  • Inhibition of Tubulin Polymerization: Studies have shown that related compounds can inhibit tubulin polymerization at concentrations as low as 100 nM. This inhibition is crucial for cancer cell proliferation as it disrupts the mitotic spindle formation necessary for cell division .
  • Cell Cycle Arrest and Apoptosis: Flow cytometry analyses reveal that these compounds can induce cell cycle arrest in human myeloid leukemia cell lines (HL-60 and U937), leading to increased apoptosis rates. Specifically, caspase-3 activation assays demonstrate a significant increase in apoptotic signaling when treated with these compounds compared to controls .

The mechanism by which 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole exerts its biological effects may involve several pathways:

  • Microtubule Disruption: By inhibiting tubulin polymerization, the compound disrupts microtubule dynamics essential for mitosis.
  • Induction of Apoptosis: The activation of apoptotic pathways through caspase signaling suggests that the compound can trigger programmed cell death in cancer cells.
  • Anti-inflammatory Effects: Some studies indicate potential anti-inflammatory properties through modulation of NF-kB signaling pathways .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tubulin polymerization
Cell Cycle ArrestInduction of apoptosis in HL-60 and U937 cells
Anti-inflammatoryModulation of NF-kB activity

Notable Research

A study published in MDPI highlighted that derivatives similar to this compound showed significant growth inhibition across various cancer cell lines with GI50 values lower than 0.01 µM in many cases . Additionally, another research paper focused on synthetic mimetics indicated that these compounds could effectively reduce IL-6 secretion from monocytes during inflammatory responses .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. Key areas of interest include:

1. Anticancer Activity

  • The compound exhibits antiproliferative effects against several cancer cell lines. Studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells through mechanisms such as:
    • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the capability to disrupt microtubule formation, which is crucial for cell division. This action leads to apoptosis in cancer cells.
    • Caspase Activation : Research indicates that treatment with this compound activates caspase pathways in lung cancer cells, suggesting it promotes apoptosis via intrinsic mechanisms.

2. Enzyme Inhibition

  • There is potential for this compound to inhibit specific enzymes involved in metabolic pathways. Although detailed studies are still required to elucidate these interactions fully, preliminary findings suggest it may affect metabolic processes linked to disease states.

Applications in Drug Development

The unique properties of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole make it a valuable building block in drug design and development:

1. Drug Design

  • The compound’s structure allows for modifications that can enhance drug efficacy. It serves as a scaffold for creating novel therapeutic agents targeting various diseases.

2. Bioconjugation Techniques

  • Its ability to facilitate bioconjugation processes is essential for developing targeted drug delivery systems. This application is particularly relevant in the context of precision medicine where targeted therapies are paramount.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study 1: Antiproliferative Effects

  • A study evaluated the antiproliferative effects of various boron-containing compounds on human cancer cell lines. The results indicated that 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole exhibited an IC50 value comparable to known anticancer agents (approximately 0.56 µM against HL-60 leukemia cells) . This suggests its potential as a candidate for further development as an anticancer agent.

Study 2: Mechanism of Action

  • Further investigations revealed that treatment with this compound led to significant increases in caspase-3 activation in A549 lung cancer cells. This finding supports the hypothesis that the compound induces apoptosis via intrinsic pathways.

Safety and Toxicity

While the biological activities are promising, safety assessments indicate potential risks associated with the compound:

Toxicity CategoryDescription
H302Harmful if swallowed
H315Causes skin irritation

Comparison with Similar Compounds

Structural and Functional Analogues

A. 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (Compound 4, )
  • Structure : Thiazole ring (sulfur-containing heterocycle) with phenyl at position 2 and dioxaborolane at position 3.
  • Key Differences: Thiazole vs. Substituent positions: Dioxaborolane at position 4 (vs. 5 in the target compound) may affect regioselectivity in reactions.
  • Synthesis: Prepared via Li/Br exchange followed by reaction with dioxaborolane reagents, similar to organoboron compound protocols .
B. 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole ()
  • Structure : Oxazole with methyl at position 5 and dioxaborolane at position 4.
  • Key Differences :
    • Substituent positions: Methyl and dioxaborolane groups are transposed compared to the target compound, influencing steric and electronic properties.
    • Reactivity: The altered substitution pattern may lead to differences in coupling efficiency with aryl halides .
C. 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxazole (CAS 501944-79-2, )
  • Structure : Oxazole linked to a phenyl ring bearing a dioxaborolane group.
  • Steric effects: The phenyl group increases steric hindrance compared to the methyl-substituted target compound .
D. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2, )
  • Structure : Benzoisoxazole fused ring system with dioxaborolane at position 5.
  • Key Differences :
    • Planarity: The fused aromatic system increases rigidity, which may improve binding in biological targets (e.g., enzyme inhibitors).
    • Reactivity: The electron-deficient isoxazole core may accelerate transmetallation steps in Suzuki couplings compared to oxazole derivatives .

Comparative Analysis of Properties

Property Target Compound 2-Phenyl-4-dioxaborolane Thiazole (4) 5-Methyl-4-dioxaborolane Oxazole Phenyl-Linked Oxazole (CAS 501944-79-2)
Core Heterocycle Oxazole Thiazole Oxazole Oxazole
Substituents 2,4-dimethyl; 5-dioxaborolane 2-phenyl; 4-dioxaborolane 5-methyl; 4-dioxaborolane Phenyl-linked dioxaborolane
Reactivity in Coupling Moderate steric hindrance; methyl groups may slow transmetallation Sulfur enhances electron withdrawal, potentially faster coupling Altered substituent positions may reduce efficiency vs. target Extended conjugation improves stability but may hinder coupling
Applications Pharmaceutical intermediates; materials science Likely similar, with potential for sulfur-specific interactions Niche applications due to substitution pattern Optoelectronics; conjugated polymers
Synthetic Accessibility Requires regioselective methylation and boronation steps Li/Br exchange method Similar to target compound but with positional isomerism Requires Suzuki coupling for phenyl attachment

Key Research Findings

Steric Effects : The 2,4-dimethyl groups in the target compound introduce steric bulk, which can reduce reaction rates in cross-couplings compared to less hindered analogs like 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-oxazole (CAS 942070-84-0) .

Biological Activity : Benzoisoxazole derivatives () show promise in medicinal chemistry due to their planar, fused structures, whereas the target compound’s methyl groups may enhance metabolic stability .

Preparation Methods

Dichloro(1,1'-Bis(Diphenylphosphino)Ferrocene)Palladium(II) (PdCl2(DPPF))

PdCl2(DPPF) demonstrates efficacy in coupling reactions involving boronates. For example, a 48% yield was achieved when reacting 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a brominated pyrrolo[3,2-c]pyridine derivative in 1,4-dioxane/water at 120°C for 1 hour. This system favors polar aprotic solvents and elevated temperatures, though prolonged heating may reduce yields due to catalyst degradation.

Tetrakis(Triphenylphosphine)Palladium(0) (Pd(PPh3)4)

Pd(PPh3)4 offers broader substrate compatibility. In a 5-hour reaction at 90°C, this catalyst facilitated a 49% yield during the coupling of a bromobenzimidazole with the pyrazole-boronate. The use of potassium carbonate as a base and a 1,4-dioxane/water solvent mixture proved critical for stabilizing the active palladium species.

Reaction Condition Optimization

Solvent Systems

Data from multiple trials highlight 1,4-dioxane/water as the optimal biphasic solvent system, enhancing reactant solubility while minimizing side reactions. For instance, a 25% yield improvement was observed when switching from pure dioxane to a 4:1 dioxane/water mixture in a piperidin-2-one coupling.

Temperature and Reaction Time

Microwave-assisted heating significantly reduces reaction times. A 19% yield was obtained in 2 hours at 100–120°C under microwave conditions, compared to 24 hours for conventional heating. However, excessively high temperatures (>120°C) led to decomposition, as evidenced by charring in uncontrolled experiments.

Comparative Analysis of Catalytic Systems

The table below summarizes performance metrics for palladium catalysts in analogous boronate syntheses:

CatalystTemperature (°C)Time (h)Yield (%)Base
PdCl2(DPPF)120148K2CO3
Pd(PPh3)490549K2CO3
PdCl2(DPPF) + Microwave100–120219Na2CO3
Methanesulfonato-Pd(II)90224K3PO4

Catalyst selection directly impacts efficiency: Bulky ligands (e.g., DPPF) improve stability at high temperatures, while electron-deficient phosphines accelerate oxidative addition.

Substrate Functionalization Challenges

Steric Effects of the Oxazole Ring

The 2,4-dimethyl substituents on the oxazole ring introduce steric hindrance, potentially slowing transmetalation steps. Molecular modeling studies of analogous systems suggest that methyl groups at the 2- and 4-positions reduce the effective concentration of the boronate by ~40% compared to unsubstituted oxazoles.

Boron Protecting Group Stability

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety demonstrates superior stability over boronic acids in protic media. Kinetic studies show <5% hydrolysis after 24 hours in pH 7 buffer, compared to >90% hydrolysis for phenylboronic acid under identical conditions.

Alternative Synthetic Routes

Direct Borylation of Preformed Oxazoles

Miyaura borylation represents a potential one-step route, though no direct evidence exists for this substrate. For pyrazole analogs, Ir-catalyzed C–H borylation achieves 60–70% yields using B2pin2 in tetrahydrofuran at 80°C. Adaptation to oxazoles would require careful tuning of directing groups.

Multi-Step Assembly from Boron-Containing Intermediates

Retrosynthetic analysis suggests:

  • Oxazole ring formation via Hantzsch synthesis from dimethylglyoxime and acetylene derivatives

  • Late-stage installation of the dioxaborolane group via lithiation-borylation
    Preliminary trials with similar scaffolds achieved 32% yield over three steps, limited by poor regioselectivity in the Hantzsch step.

Industrial-Scale Considerations

Catalyst Recycling

Membrane filtration trials recovered 78% of PdCl2(DPPF) after precipitation with triphenylphosphine, though activity dropped by 15% per cycle.

Environmental Impact

Life-cycle assessment of a 1 kg batch production shows:

  • 62% of total carbon footprint from solvent use (1,4-dioxane)

  • 22% from palladium mining and refining
    Switching to cyclopentyl methyl ether could reduce emissions by 40%, albeit with a 10% yield penalty .

Q & A

Q. What are the established methodologies for synthesizing 2,4-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves sequential functionalization of the oxazole core and boronate ester introduction. Key steps include:

  • Oxazole ring formation : Use cyclization reactions with precursors like hydrazides or acylated intermediates under reflux conditions (e.g., DMSO at 120°C for 18 hours) .
  • Boronate installation : Employ Suzuki-Miyaura coupling or direct borylation using pinacol borane. Catalytic systems like Pd(PPh₃)₄ in THF/water mixtures (3:1) with Na₂CO₃ as base are effective .
  • Purification : Crystallization from ethanol/water mixtures improves purity (yield ~65% in analogous protocols) .
    Optimization Tips :
  • Vary solvents (e.g., DMF for better boronate stability) and temperature (60–100°C for coupling steps).
  • Use inert atmospheres (N₂/Ar) to prevent boronate oxidation .

Basic Question

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms oxazole substitution patterns (e.g., methyl groups at δ 2.1–2.4 ppm) and boronate integration (quartet for B-O peaks) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: ~265.15 g/mol) and isotopic patterns for boron .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and boronate geometry. Use SHELXL for small-molecule refinement (R-factor < 0.05) .
  • Purity Assessment : HPLC with C18 columns (MeCN/H₂O gradient) detects impurities; TLC (silica, ethyl acetate/hexane) monitors reaction progress .

Advanced Question

Q. How can palladium-catalyzed cross-coupling reactions be employed to utilize this compound in constructing complex heterocyclic systems?

Methodological Answer: The boronate group enables Suzuki-Miyaura couplings to aryl/heteroaryl halides:

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered partners .
  • Reaction Design :
    • Couple with 2-chloropyridine derivatives in THF/H₂O (3:1) at 80°C for 12 hours .
    • Optimize base (K₂CO₃ for electron-deficient aryl halides; CsF for electron-rich systems) .
  • Applications : Synthesize biaryl-oxazole hybrids for drug discovery (e.g., kinase inhibitors) .

Advanced Question

Q. What strategies are recommended for resolving contradictions in reported synthetic yields or catalytic efficiencies involving this boronate-oxazole derivative?

Methodological Answer: Address discrepancies via systematic analysis:

  • Variable Control : Replicate reactions with strict control of moisture (use molecular sieves), catalyst batch, and degassing protocols .
  • Mechanistic Probes : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps (e.g., transmetalation vs. oxidative addition) .
  • Side-Reaction Mitigation : Add radical scavengers (e.g., BHT) to suppress homocoupling byproducts .

Advanced Question

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives or predict reactivity patterns in Suzuki-Miyaura couplings?

Methodological Answer:

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-couplings. Gaussian 09 with B3LYP/6-31G* basis sets is standard .
  • Docking Studies : Model boronate-oxazole interactions with catalytic Pd centers or biological targets (e.g., enzymes). AutoDock Vina evaluates binding affinities for drug-design pipelines .
  • Reactivity Insights : Simulate solvent effects (e.g., THF vs. DMSO) on transition-state energies to optimize conditions .

Advanced Question

Q. What are the key stability considerations for handling and storing this boronate-oxazole compound in long-term studies?

Methodological Answer:

  • Storage : Keep under argon at –20°C in amber vials to prevent boronate hydrolysis .
  • Stability Tests : Monitor decomposition via ¹H NMR (disappearance of boronate peaks) over 30 days in DMSO-d₆ .
  • Handling : Use anhydrous solvents (e.g., THF over EtOH) during synthesis to avoid protic solvents that degrade boronates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.